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Compound of Interest

Compound Name: Disperse Red 74

CAS No.: 1533-74-0

Cat. No.: B075578 Get Quote

Executive Technical Summary
Disperse Red 74 (CAS 1533-74-0) is a high-performance azo dye characterized by an

acetamido-functionalized coupling component. Unlike simpler congeners (e.g., Disperse Red

1), the presence of the ortho-acetamido group on the coupling ring imparts steric protection

and alters the electronic absorption manifold, making it a critical standard for studying azo-

reductase metabolism, polymer matrix stability, and solvatochromic behaviors in drug delivery

systems.

Chemical Identity:

IUPAC Name: 2,2'-((4-((E)-(4-nitrophenyl)diazenyl)-3-acetamidophenyl)azanediyl)bis(ethane-

2,1-diyl) diacetate

Molecular Formula:

[1][2][3][4]

Molecular Weight: 471.46 g/mol [1][2]

Key Structural Features: Electron-withdrawing nitro group (D-

-A system), Acetamido steric lock, Bis-acetoxyethyl solubility tails.
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This guide details a research-grade synthesis protocol designed for high purity (>98%) rather

than industrial yield, prioritizing mechanistic control and self-validating checkpoints.

Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent Azo Coupling strategy. The molecule is

bisected at the diazenyl linkage (

).

Fragment A (Electrophile): 4-Nitrobenzenediazonium chloride. Generated in situ via

diazotization of p-nitroaniline.

Fragment B (Nucleophile): 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline.

Note: If the specific acetoxy-coupler is unavailable, it is synthesized via the acetylation of

3-acetamido-N,N-bis(2-hydroxyethyl)aniline.
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Figure 1: Convergent synthesis pathway for Disperse Red 74.

Experimental Protocol
Phase 1: Preparation of the Diazo Component
Objective: Generate the electrophilic 4-nitrobenzenediazonium cation. Criticality: Temperature

control is non-negotiable to prevent phenol formation (decomposition).
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Reagents:

p-Nitroaniline (13.8 g, 0.1 mol)

Hydrochloric Acid (37%, 30 mL)

Sodium Nitrite (7.0 g, 0.102 mol)

Sulfamic Acid (solid)

Procedure:

Dissolution: In a 500 mL beaker, disperse 13.8 g of p-nitroaniline in 30 mL concentrated HCl

and 100 mL distilled water. Heat to 60°C to dissolve, then crash cool to 0–2°C in an ice-salt

bath. The amine hydrochloride will precipitate as a fine suspension.

Why: Fine precipitation ensures high surface area for rapid diazotization kinetics.

Diazotization: Dropwise add a solution of Sodium Nitrite (7.0 g in 20 mL water) while

maintaining temperature below 5°C.

Validation (Starch-Iodide): Stir for 30 minutes. Test with starch-iodide paper. It must turn blue

immediately (excess

).

Quenching: Add solid Sulfamic Acid in small spatulas until the starch-iodide test is negative

(no blue color).

Why: Excess nitrous acid will nitrosate the coupling component or cause side reactions.

This step is critical for purity.

Clarification: Filter the cold solution rapidly through glass wool to remove any undissolved

impurities. Keep the filtrate at 0°C.

Phase 2: Preparation of the Coupling Component
Objective: Synthesize 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline. Note: If starting from the

dihydroxy precursor (CAS 22031-33-0).
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Reagents:

3-Acetamido-N,N-bis(2-hydroxyethyl)aniline (23.8 g, 0.1 mol)

Acetic Anhydride (25 mL, excess)

Pyridine (Catalytic) or Sodium Acetate

Procedure:

Dissolve the dihydroxy aniline derivative in 50 mL acetic acid.

Add 25 mL Acetic Anhydride and reflux for 2 hours.

Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The di-polar hydroxyl spot should

disappear, replaced by a less polar ester spot.

Cool and pour into ice water. Neutralize with Sodium Bicarbonate. Extract with Ethyl Acetate

if oil separates, or use directly if coupling in acetic acid media (see Phase 3).

Phase 3: The Coupling Reaction
Objective: Form the azo bond via Electrophilic Aromatic Substitution. Mechanism: The

diazonium ion attacks the electron-rich ring of the coupler para to the amine. The acetamido

group directs para but the tertiary amine is the stronger activator.

Procedure:

Setup: Dissolve the prepared Coupler (approx. 0.1 mol) in 200 mL dilute acetic acid (or

methanol/water mixture). Cool to 0–5°C.[5][6][7]

pH Adjustment: Check pH. It should be acidic. Add Sodium Acetate solution to buffer the

system to pH 4.0–5.0.

Why: At pH < 3, the amine coupler is protonated (

) and deactivates the ring. At pH > 7, the diazonium salt forms unreactive diazotates. The
window 4–5 is mathematically optimal.
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Addition: Slowly add the cold Diazonium solution (from Phase 1) to the Coupler solution over

45 minutes. Maintain temp < 10°C.

Observation: A deep red precipitate will form immediately.

Completion: Stir for 2 hours. Spot test on filter paper: The rim should be colorless (indicating

no excess diazo or coupler, depending on stoichiometry).

Phase 4: Purification & Isolation
Filtration: Filter the crude red solid under vacuum.

Washing:

Wash 3x with cold water (remove salts).

Wash 1x with dilute Sodium Bicarbonate (remove acid traces).

Recrystallization (The Research Standard):

Dissolve crude solid in boiling Ethanol or Acetone.

Hot filter to remove insolubles.[8]

Allow to crystallize slowly at room temperature, then 4°C.

Yield: Expect 60–75%.

Appearance: Dark red/brown crystalline powder.

Analytical Validation (QC)
Researchers must validate the synthesized compound before use in biological or materials

assays.
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Method Expected Signal Mechanistic Confirmation

H-NMR (DMSO-d6) 2.0-2.1 (s, 9H)
Three acetyl methyl groups (1

amide, 2 esters).

H-NMR (Aromatic) 7.8-8.4 (AA'BB' system)
p-substituted nitrobenzene

ring.

FT-IR
1735

(Ester C=O)

Confirms acetylation of ethyl

tails.

FT-IR

1515, 1340

(

)

Confirms presence of nitro

group.

UV-Vis ~460-500 nm

Intense

transition (Azo chromophore).

HPLC Single Peak (>98% Area)
Absence of unreacted p-

nitroaniline (toxic).

Workflow Visualization
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Figure 2: Step-by-step experimental workflow for the synthesis of Disperse Red 74.
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Safety & Toxicology (E-E-A-T)
Azo Precursors:p-Nitroaniline is toxic and a potential mutagen. Handle in a fume hood.

Diazo Risks: Dry diazonium salts can be explosive. Never let the intermediate dry out;

process immediately in solution.

Product Handling: Disperse Red 74 is an azo dye.[2][9] While used in consumer goods,

research-grade pure powders can be inhalation hazards. Use N95/P100 respiratory

protection during weighing.

Waste Disposal: Aqueous waste contains diazo residues. Treat with NaOH and bleach

(hypochlorite) to destroy azo bonds before disposal, according to local EHS regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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